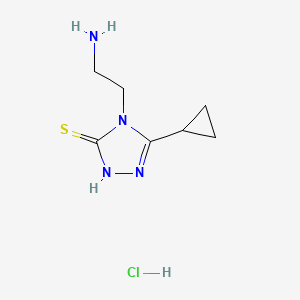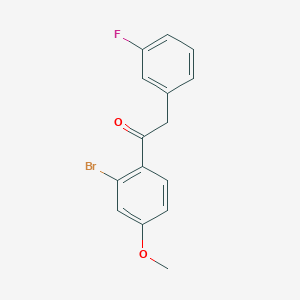
1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one
Übersicht
Beschreibung
1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one, also known as BMF-FPE, is a synthetic compound that has been studied for its potential applications in scientific research. It is a brominated phenyl ether derivative of 1-phenyl-2-fluoroethane, and it has been investigated for its potential use as a reagent in organic synthesis. BMF-FPE has been studied for its ability to act as a catalyst in various reactions, as well as its ability to act as a ligand for transition metal complexes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared and used to synthesize other compounds with antimicrobial activities. This process included refluxing with glacial acetic acid and fused ZnCl2, followed by condensation with 4- methoxy benzaldehyde (Sherekar, Kakade, & Padole, 2021).
Biological Evaluation
- A variety of synthesized compounds, including 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one derivatives, showed excellent antimicrobial activities when screened. This indicates potential applications in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Chemical Reactivity and Applications
- Research on the nickel-catalyzed cross-coupling reactions demonstrated the use of similar chemical structures in creating new compounds. These reactions involved aryl Grignard reagents and fluoroazines, showcasing the compound's potential in synthetic chemistry (Mongin, Mojovic, Guillamet, Trécourt, & Quéguiner, 2002).
Environmental Impact
- The dechlorination of methoxychlor, a compound structurally related to 1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one, by environmental bacterial species was studied. This research is crucial in understanding the environmental breakdown of such compounds (Satsuma & Masuda, 2012).
Electrophilic Bromination
- Selective α-monobromination studies of compounds related to 1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one were conducted. This research has implications in organic synthesis, particularly in the selective modification of complex molecules (Ying, 2011).
Fluorescent Probe Development
- A vanillinyl Schiff base, structurally related to the compound , was developed as a fluorescent probe for zinc and used in cell imaging. This application is significant in the field of bioimaging and biosensors (Bhanja et al., 2015).
Polymer Synthesis
- In polymer science, similar compounds have been used in the synthesis of polymers with controlled molecular architecture. This includes the development of dendritic macromolecules, which have applications in various fields including materials science (Hawker & Fréchet, 1990).
PET Radiotracer Synthesis
- The synthesis of PET radiotracers using structures akin to 1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one was explored. This is relevant in the field of medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO2/c1-19-12-5-6-13(14(16)9-12)15(18)8-10-3-2-4-11(17)7-10/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTBUIFRIOKTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC(=CC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



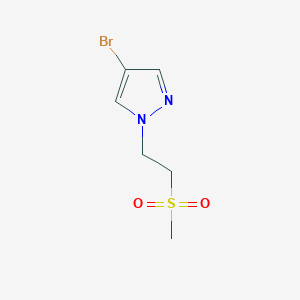
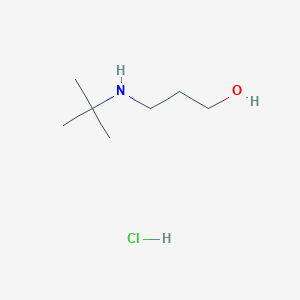
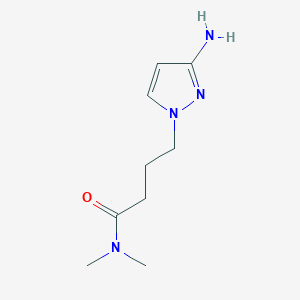
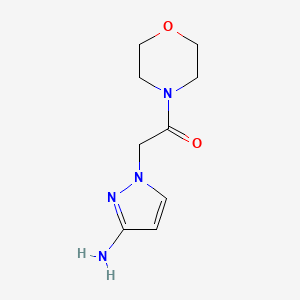
![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)
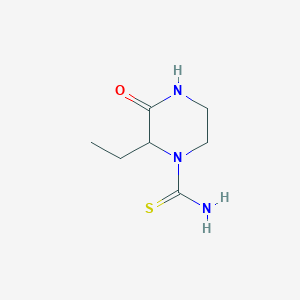
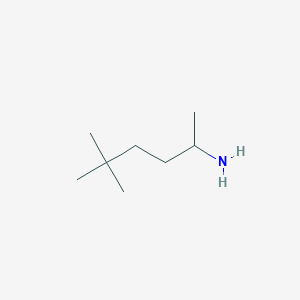
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)
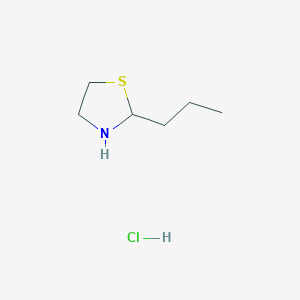
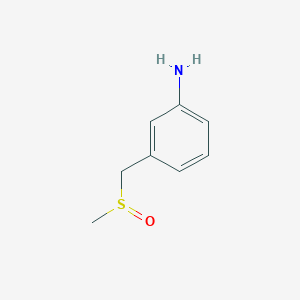
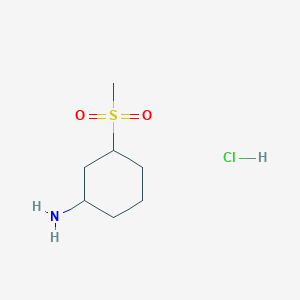
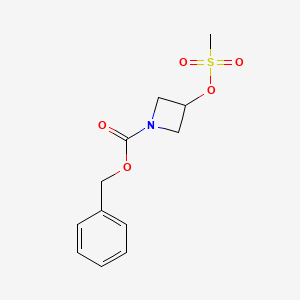
![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
